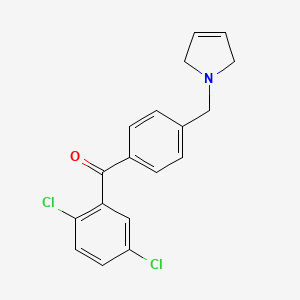

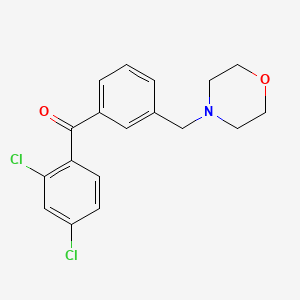

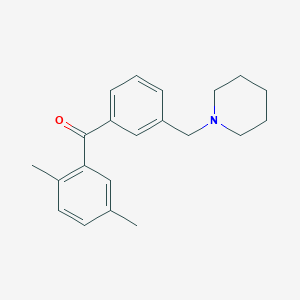

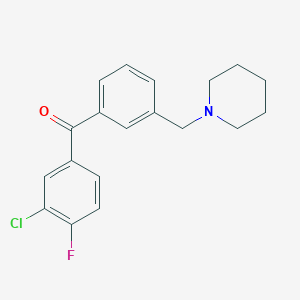

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone (CKP) is a synthetic compound with a wide range of applications in both scientific research and industry. It is a colorless, crystalline solid with a melting point of 82-83 °C and a boiling point of 170-171 °C. CKP has been used in the synthesis of various other compounds, as well as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties have made it a valuable tool in the laboratory and in industrial processes.

Scientific Research Applications

Photoreactivity in Liquid Crystals

Cyclohexyl phenyl ketone (CPK) demonstrates interesting photoreactivity when exposed to light within certain environments. A study by Yang et al. (2013) explored its behavior within lyotropic liquid crystals formed by chiral ionic liquids. The photochemical reaction of CPK in these crystals resulted in specific photoproducts, demonstrating how liquid crystal environments can influence chemical reactions (Yang et al., 2013).

Reactivity with Dimethyl Succinate

Research by Baddar et al. (1971) investigated the Stobbe condensation of CPK with dimethyl succinate. This process yielded compounds that were further converted into naphthalene derivatives, illustrating the reactivity of CPK in organic synthesis (Baddar, El-Newaihy, & Ayoub, 1971).

Involvement in Complex Formation

Suni, Kurup, and Nethaji (2007) conducted studies on Co(II) and Co(III) complexes involving di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone, a compound related to CPK. Their research provides insights into the structural and spectrochemical characteristics of these complexes, indicating CPK's potential in complex formation and coordination chemistry (Suni, Kurup, & Nethaji, 2007).

Role in Polymer Chemistry

Maier and Wolf (1996) explored the synthesis of polyimides with CPK-substituted indan groups in the main chain. Their study highlights the role of CPK derivatives in polymer chemistry, especially in developing materials with specific thermal and solubility properties (Maier & Wolf, 1996).

Spirocyclic 3H-pyrroles Synthesis

Shabalin et al. (2015) investigated the reaction of CPK derivatives with acetylene, leading to the formation of spirocyclic 3H-pyrroles. This process demonstrates CPK's utility in synthesizing complex organic structures with potential applications in various fields of organic chemistry (Shabalin et al., 2015).

Asymmetric Reduction via Hydrosilylation

Ojima et al. (1976) achieved effective asymmetric reduction of CPK via hydrosilylation, a process crucial in the synthesis of chiral molecules. This study contributes to understanding the stereochemical aspects of chemical reactions involving CPK (Ojima, Kogure, Kumagai, Horiuchi, & Sato, 1976).

properties

IUPAC Name |

cyclohexyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h4-7,10,13,16H,1-3,8-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRORKLPPYMPZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643514 |

Source

|

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898749-74-1 |

Source

|

| Record name | Cyclohexyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)